molecular formula C21H28N4O2S B14962990 2-[4-(4-methoxyphenyl)piperazin-1-yl]-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide

2-[4-(4-methoxyphenyl)piperazin-1-yl]-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide

Cat. No.: B14962990
M. Wt: 400.5 g/mol
InChI Key: RCAXOPGKGAPBCK-UHFFFAOYSA-N
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Description

2-[4-(4-methoxyphenyl)piperazin-1-yl]-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring, a methoxyphenyl group, and a benzothiazole moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(4-methoxyphenyl)piperazin-1-yl]-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide typically involves multiple steps, starting with the preparation of the piperazine derivative. The methoxyphenyl group is introduced through a nucleophilic substitution reaction, followed by the formation of the benzothiazole ring via cyclization. The final step involves the acylation of the piperazine nitrogen with the benzothiazole derivative under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, temperature control, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[4-(4-methoxyphenyl)piperazin-1-yl]-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The benzothiazole ring can be reduced under specific conditions.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group yields a hydroxyl derivative, while reduction of the benzothiazole ring can produce a dihydrobenzothiazole compound.

Scientific Research Applications

2-[4-(4-methoxyphenyl)piperazin-1-yl]-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[4-(4-methoxyphenyl)piperazin-1-yl]-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide involves its interaction with specific molecular targets. The piperazine ring can bind to receptors in the central nervous system, modulating neurotransmitter activity. The benzothiazole moiety may interact with enzymes or other proteins, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(4-methoxyphenyl)piperazin-1-yl]-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C21H28N4O2S

Molecular Weight

400.5 g/mol

IUPAC Name

2-[4-(4-methoxyphenyl)piperazin-1-yl]-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide

InChI

InChI=1S/C21H28N4O2S/c1-15-3-8-18-19(13-15)28-21(22-18)23-20(26)14-24-9-11-25(12-10-24)16-4-6-17(27-2)7-5-16/h4-7,15H,3,8-14H2,1-2H3,(H,22,23,26)

InChI Key

RCAXOPGKGAPBCK-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2=C(C1)SC(=N2)NC(=O)CN3CCN(CC3)C4=CC=C(C=C4)OC

Origin of Product

United States

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